Methyl 6-benzyl-2-(4-ethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Methyl 6-benzyl-2-(4-ethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic organic compound belonging to the tetrahydrothieno[2,3-c]pyridine derivative family. These compounds are characterized by a bicyclic thiophene-pyridine core, substituted with benzyl and benzamido groups, and ester functionalities. The hydrochloride salt form enhances solubility and crystallinity, which is critical for pharmaceutical formulation and structural characterization .
Properties
IUPAC Name |
methyl 6-benzyl-2-[(4-ethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S.ClH/c1-3-31-19-11-9-18(10-12-19)23(28)26-24-22(25(29)30-2)20-13-14-27(16-21(20)32-24)15-17-7-5-4-6-8-17;/h4-12H,3,13-16H2,1-2H3,(H,26,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYGIYIEVDXKPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-benzyl-2-(4-ethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and comparative data with related compounds.
Chemical Structure
The compound features a complex structure characterized by a tetrahydrothieno-pyridine core with various substituents that may influence its biological activity. The presence of an ethoxy group and a benzamide moiety suggests potential interactions with biological targets.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its effects against different pathogens and cellular targets.
Antibacterial Activity
Research indicates that derivatives of thieno-pyridine compounds exhibit significant antibacterial properties. For instance, structural modifications in related compounds have shown varying degrees of activity against Mycobacterium tuberculosis (Mtb). The Minimum Inhibitory Concentration (MIC) values for several derivatives were reported, highlighting the importance of specific substituents in enhancing antibacterial efficacy:
| Compound | MIC (µg/mL) | Activity Description |
|---|---|---|
| 1 | 0.63 | Active against drug-sensitive Mtb |
| 2 | 0.39 | Effective against drug-resistant strains |
| 3 | >100 | Poor activity |
The compound's structural features may contribute to its ability to inhibit Mtb FtsZ polymerization, a crucial process for bacterial cell division .
Enzyme Inhibition
The compound has also been assessed for its inhibitory effects on key enzymes like acetylcholinesterase (AChE) and carbonic anhydrases (hCA I and II). These enzymes are vital in various physiological processes and are significant targets for therapeutic interventions:
| Enzyme | Ki Range (nM) |
|---|---|
| AChE | 3.07 ± 0.76 - 87.26 ± 29.25 |
| hCA I | 1.47 ± 0.37 - 10.06 ± 2.96 |
| hCA II | 3.55 ± 0.57 - 7.66 ± 2.06 |
These findings suggest that the compound may possess neuroprotective and anti-glaucoma properties due to its enzyme inhibition capabilities .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, preliminary studies point towards:
- Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with protein synthesis in bacterial cells by targeting essential proteins like FtsZ.
- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals, as indicated by preliminary assays measuring DPPH radical inhibition.
Case Studies
Several case studies have highlighted the potential therapeutic applications of thieno-pyridine derivatives:
- Anti-Tubercular Activity : A study demonstrated that certain thieno-pyridine derivatives exhibited potent anti-tubercular activity with MIC values significantly lower than standard treatments.
- Neuroprotective Effects : In animal models, compounds similar to this compound showed promise in protecting neuronal cells from oxidative stress-induced damage.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The compound’s key structural features include:
- Methyl ester at position 3.
- 4-Ethoxybenzamido group at position 2.
- Benzyl group at position 4.
Comparisons with similar compounds highlight how substituent modifications influence properties:
Table 1: Substituent Comparison of Key Analogs
Notes:
- Electronic Effects : The 4-ethoxy group in the target compound provides moderate electron-donating properties compared to the 4-methoxy (more electron-donating) or 4-bromo (electron-withdrawing) groups in analogs . This may influence binding interactions in biological systems.
- Ester vs. Carboxamide : Replacing the methyl ester with a carboxamide (as in ) alters solubility and metabolic stability, as esters are more prone to hydrolysis .
Molecular Weight and Physicochemical Properties
The target compound’s molecular weight is estimated to be ~480 g/mol, intermediate between smaller analogs (e.g., 394.9 g/mol for the propionamido derivative ) and larger derivatives like the 4-benzoylbenzamido analog (547.1 g/mol ). Hydrochloride salts generally exhibit higher crystallinity and improved aqueous solubility compared to free bases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
